5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine
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Overview
Description
5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom at the 5-position and a pyrrolidin-2-ylmethoxy group at the 2-position
Mechanism of Action
Target of Action
Pyrrolidine, a structural component of this compound, is known to be a versatile scaffold in drug discovery, often used to obtain compounds for the treatment of various human diseases .
Mode of Action
Compounds containing a pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine-based compounds have been reported to influence various biological activities, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in drug molecules, such as nitrogen in the pyrrolidine ring, is a common strategy to modify physicochemical parameters and obtain optimal adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-chloropyrimidine and pyrrolidine.
Nucleophilic Substitution: The pyrrolidine is reacted with 5-bromo-2-chloropyrimidine under basic conditions to form the intermediate 5-bromo-2-(pyrrolidin-2-yl)pyrimidine.
Methoxylation: The intermediate is then subjected to methoxylation using a suitable methoxylating agent, such as sodium methoxide, to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring, to form various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted pyrimidines, pyrrolidine derivatives, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological and oncological pathways.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and as a precursor for functionalized polymers.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyrimidine: Similar in structure but with an iodine atom instead of the pyrrolidin-2-ylmethoxy group.
5-Bromo-2-methoxypyridine: Contains a pyridine ring instead of a pyrimidine ring.
5-Bromo-2-(pyrrolidin-1-yl)pyridine: Similar structure but with a pyridine ring and a pyrrolidin-1-yl group.
Uniqueness
5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine is unique due to the presence of both a bromine atom and a pyrrolidin-2-ylmethoxy group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-bromo-2-(pyrrolidin-2-ylmethoxy)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c10-7-4-12-9(13-5-7)14-6-8-2-1-3-11-8/h4-5,8,11H,1-3,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSWJXNUJUHKLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=NC=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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